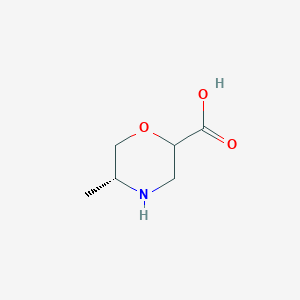
(5R)-5-Methylmorpholine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-5-Methylmorpholin-2-carbonsäure ist ein chirales Aminosäurederivat mit einer Morpholinringstruktur.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5R)-5-Methylmorpholin-2-carbonsäure beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Ein gängiges Verfahren umfasst die Alkylierung von Glycin-Äquivalenten mit Elektrophilen, gefolgt von einer intramolekularen Cyclisierung. Ein weiterer Ansatz beinhaltet die Verwendung von Diazoverbindungen zur Cyclopropanierung, was zur Bildung des Morpholinrings führt .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für (5R)-5-Methylmorpholin-2-carbonsäure beinhalten oft die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Diese Verfahren können kontinuierliche Fließprozesse und die Verwendung von Katalysatoren umfassen, um die Reaktionsausbeute zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
(5R)-5-Methylmorpholin-2-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxoverbindungen zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Morpholinring einführen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nucleophile wie Alkylhalogenide für Substitutionsreaktionen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Oxoverbindungen führen, während Reduktion Alkohole erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, was zu einer breiten Palette von Derivaten führt .
Wissenschaftliche Forschungsanwendungen
(5R)-5-Methylmorpholin-2-carbonsäure hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, wodurch die Herstellung komplexer Moleküle ermöglicht wird.
Biologie: Die Verbindung wird auf ihre potenzielle Rolle in biochemischen Stoffwechselwegen und als Ligand in enzymkatalysierten Reaktionen untersucht.
Medizin: Die Forschung erforscht ihr Potenzial als pharmazeutisches Zwischenprodukt und ihre Auswirkungen auf biologische Systeme.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Polymeren und anderen Industriechemikalien verwendet
Wirkmechanismus
Der Wirkmechanismus von (5R)-5-Methylmorpholin-2-carbonsäure beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann als Ligand wirken, an Enzyme binden und ihre Aktivität beeinflussen. Diese Interaktion kann biochemische Stoffwechselwege modulieren und zelluläre Prozesse beeinflussen .
Wissenschaftliche Forschungsanwendungen
(5R)-5-Methylmorpholine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme-catalyzed reactions.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of (5R)-5-Methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes and influencing their activity. This interaction can modulate biochemical pathways and affect cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen zu (5R)-5-Methylmorpholin-2-carbonsäure umfassen andere Morpholin-Derivate und Aminosäure-Analoga. Beispiele sind:
- (5R)-5-Amino-6-Hydroxyhexylcarbonsäure
- Tetrazole als Carbonsäure-Isostere
Einzigartigkeit
Was (5R)-5-Methylmorpholin-2-carbonsäure auszeichnet, ist seine spezifische chirale Konfiguration und das Vorhandensein des Morpholinrings, der einzigartige chemische und biologische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen .
Eigenschaften
Molekularformel |
C6H11NO3 |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
(5R)-5-methylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-4-3-10-5(2-7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5?/m1/s1 |
InChI-Schlüssel |
XCKFLDCAIOSMSB-CNZKWPKMSA-N |
Isomerische SMILES |
C[C@@H]1COC(CN1)C(=O)O |
Kanonische SMILES |
CC1COC(CN1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


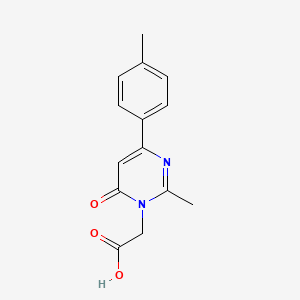
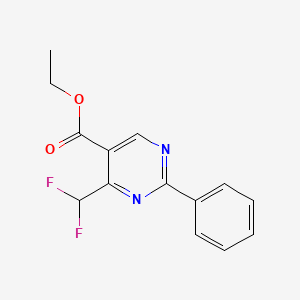
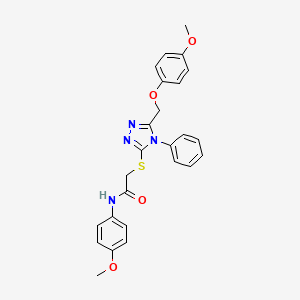
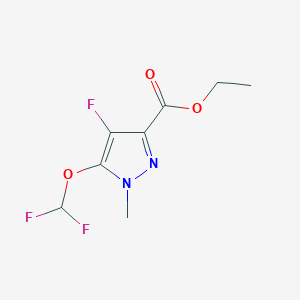



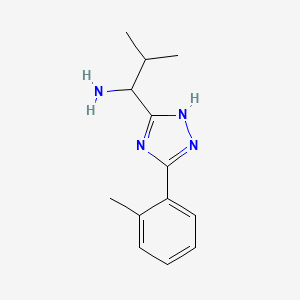
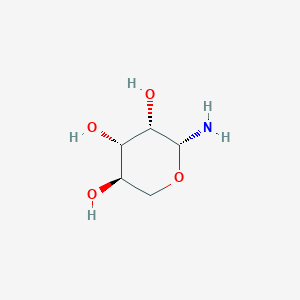
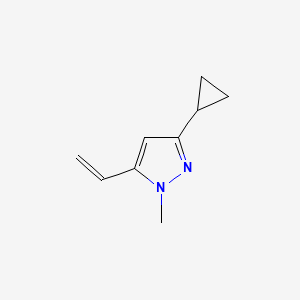
![4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B11775666.png)



